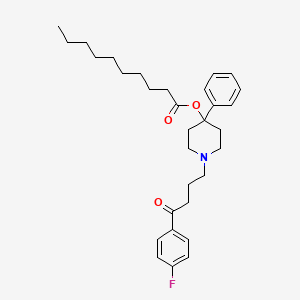

![molecular formula C16H22ClNO2 B584432 DL-Propranolol-[4-3H] hydrochloride CAS No. 152558-63-9](/img/structure/B584432.png)

DL-Propranolol-[4-3H] hydrochloride

説明

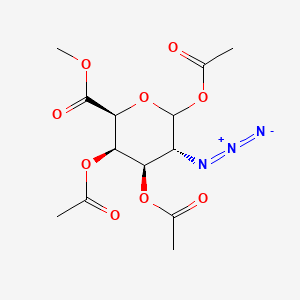

DL-Propranolol-[4-3H] hydrochloride is a non-cardioselective beta-adrenergic antagonist . It is widely used for various conditions such as myocardial infarction, arrhythmia, angina pectoris, hypertension, hyperthyroidism, migraine, pheochromocytoma, and anxiety . The empirical formula is C16H21NO2 · HCl, and its molecular weight is 295.80 .

Synthesis Analysis

The synthesis of propranolol proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . Novel propranolol derivatives have been designed by reactions of propranolol with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide through esterification, oxidation reduction, and alkylation, respectively .Molecular Structure Analysis

The molecular structure of DL-Propranolol-[4-3H] hydrochloride is represented by the Hill Notation: C16H21NO2 · HCl . The molecular weight is 295.80 .Chemical Reactions Analysis

Propranolol is metabolized in the liver, and the metabolites of propranolol are 4-hydroxypropranolol, 5-hydroxypropanolol, N-desisopropranol, and propranolol β-D-glucuronide .Physical And Chemical Properties Analysis

DL-Propranolol-[4-3H] hydrochloride is a solid, white to very slightly yellow crystalline powder . It is odorless and has a bitter taste . It is typically stored at a temperature between 2-8°C .科学的研究の応用

Ligand-Receptor Interaction Studies : DL-Propranolol was used to study ligand-receptor interactions, particularly focusing on beta-adrenoceptors in rat red blood cells and membranes. The study provided insights into the binding of ligands to receptors, which is crucial for understanding drug-receptor interactions (Manukhin, Nesterova, Smurova, & Kichikulova, 1999).

Treatment of Infantile Hemangiomas : Propranolol hydrochloride has been demonstrated as an effective and safe medication for treating infantile hemangiomas (IHs), reducing their volume, color, and elevation (Hogeling, Adams, & Wargon, 2011).

Comparative Studies with Other Beta-Blockers : In a study comparing different beta-blockers, Propranolol's effects on cardiovascular responses were assessed, providing valuable data on its potency and application in managing cardiovascular conditions (Cuthbert & Owusu‐Ankomah, 1971).

Surface Characterization and Pharmaceutical Applications : Research has examined the surface energetics of milled DL-Propranolol hydrochloride using techniques like inverse gas chromatography and molecular modeling. This study is significant for pharmaceutical formulation and drug delivery systems (York, Ticehurst, Osborn, Roberts, & Rowe, 1998).

Interaction with Proteins : DL-Propranolol hydrochloride's interaction with human haemoglobin and human serum albumin in aqueous solutions was studied using techniques like ζ-potential and UV difference spectroscopy. This research provides insights into the drug's behavior in biological systems (Ruso, Attwood, García, Prieto, Sarmiento, Taboada, Varela, & Mosquera, 2000).

Spermicidal Potential : DL-Propranolol was investigated for its spermicidal effects, indicating its potential application as a contraceptive. This research highlights a novel use of the drug beyond its common applications in cardiovascular diseases (Network, 1986).

Resonance Rayleigh Scattering Applications : The study of Propranolol's enantiomers, RPH and SPH, using resonance Rayleigh scattering (RRS) techniques, provided a method for determining SPH based on RRS signals. This research is significant for pharmaceutical analysis (Yang, Wang, Zhou, & Yang, 2015).

Safety And Hazards

将来の方向性

While DL-Propranolol-[4-3H] hydrochloride is widely used for various conditions, adverse effects have instigated the search for replacement by newer drugs . Future research may focus on the development of propranolol derivatives to improve biopharmaceutical and therapeutic features, as well as to reduce the first level of metabolism .

特性

IUPAC Name |

1-(propan-2-ylamino)-3-(4-tritionaphthalen-1-yl)oxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/i7T; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRUPTIKESYGQW-GSAKUAQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=CC=C(C2=CC=CC=C12)OCC(CNC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745504 | |

| Record name | 1-{[(4-~3~H)Naphthalen-1-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Propranolol-[4-3H] hydrochloride | |

CAS RN |

152558-63-9 | |

| Record name | 1-{[(4-~3~H)Naphthalen-1-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol](/img/structure/B584349.png)

![2-Aziridinecarboxylicacid,3-methyl-1-[1-(methylimino)ethyl]-,methylester,cis-(9CI)](/img/no-structure.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)

![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)

![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)